2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde
Overview
Description
Mechanism of Action
Target of Action
8-Hydroxyjulolidine-9-Aldehyde primarily targets hydrogen sulfide (H2S) and silicate in aqueous solutions . It exhibits excellent selectivity for these targets over other weak acid salts .
Mode of Action
The compound acts as a probe that exhibits pH-sensitive detection . It interacts with its targets (H2S and silicate) in a way that allows for their detection in live cells . This provides a powerful method to study H2S chemistry in biological systems .
Pharmacokinetics
It is known that the compound is stable for at least 2 years after receipt when stored at +4°c .
Result of Action
The compound’s action results in the detection of H2S and silicate in live cells . This allows for the study of H2S chemistry in biological systems . It is also used as an intermediate and building block to synthesize coumarins and other fluorescent compounds and small molecule inhibitors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it needs to be protected from light and moisture . Also, it is stable when stored at +4°C .
Biochemical Analysis
Biochemical Properties
2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde plays a crucial role in biochemical reactions, particularly in the production of iminocoumarin-based zinc sensors for ratiometric fluorescence imaging of neuronal zinc . This compound interacts with various enzymes and proteins, including those involved in diagnostic assays, hematology, and histology . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which stabilize the compound within the biochemical environment.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the production of zinc sensors, which are crucial for studying neuronal zinc dynamics . This compound can affect the expression of genes involved in zinc homeostasis and signaling pathways related to neuronal function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms hydrogen bonds with aldehyde and hydroxy groups, generating stable ring motifs . These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Additionally, changes in gene expression are often observed as a result of these molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature, but its stability can be affected by environmental factors such as light and humidity . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving neuronal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity. At high doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Threshold effects are often noted, where a specific dosage range is required to achieve the desired biochemical outcome.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s role in zinc sensor production highlights its importance in metabolic pathways related to metal ion homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to bind to zinc ions also affects its distribution, particularly in neuronal cells where zinc plays a critical role .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WL-381128 involves the incorporation of different biphenyl moieties, amino acid side chains, and sulfonamides onto a thiazolidine-2,4-dione core . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including condensation reactions, nucleophilic substitutions, and cyclization reactions.
Industrial Production Methods
Industrial production of WL-381128 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
WL-381128 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of WL-381128.
Cyclization: The formation of cyclic structures through intramolecular reactions is also observed.
Common Reagents and Conditions
Common reagents used in the reactions of WL-381128 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide, under controlled temperatures and pressures.
Major Products
The major products formed from the reactions of WL-381128 depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may exhibit different biological activities.
Scientific Research Applications
WL-381128 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of thiazolidine-2,4-dione derivatives.
Biology: The compound is employed in research on apoptosis and cancer biology, particularly in the study of Bcl-2 and Mcl-1 proteins.
Medicine: WL-381128 is investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to WL-381128 include other thiazolidine-2,4-dione derivatives, such as WL-276 and AT-101 . These compounds also exhibit inhibitory activity against Bcl-2 and Mcl-1 proteins, but may differ in their potency, selectivity, and pharmacokinetic properties.
Uniqueness
WL-381128 is unique in its ability to exhibit comparable Mcl-1 inhibitory activity to WL-276, while also demonstrating favorable stability profiles in both rat plasma and rat liver microsomes . This makes it a promising candidate for further development as a therapeutic agent, with potential advantages over other similar compounds.
Properties
IUPAC Name |
6-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-8-10-7-9-3-1-5-14-6-2-4-11(12(9)14)13(10)16/h7-8,16H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZXBDYODHLZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C3=C2N(C1)CCC3)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069743 | |
Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63149-33-7 | |
Record name | 8-Hydroxyjulolidine-9-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63149-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Formyl-8-julolidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6,7-tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-FORMYL-8-JULOLIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26Y1H0WB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.